Product packaging for 5,6-Dimethylbenz(c)acridine(Cat. No.:CAS No. 2422-78-8)

5,6-Dimethylbenz(c)acridine

Cat. No.: B14013692
CAS No.: 2422-78-8
M. Wt: 257.3 g/mol
InChI Key: VBWNCLOOLHYFFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Early Academic Investigations of Benz(c)acridines

The scientific exploration of acridine (B1665455) and its derivatives dates back to the 19th century when they were initially used as pigments and dyes. rsc.org The first clinical application of acridine compounds as antimicrobial agents occurred in 1917. oup.com The development of synthetic routes to various benz(c)acridines was a focus of early 20th-century organic chemistry. A review of the synthesis of carcinogenic benz(c)acridines was published in 1993, indicating a long-standing interest in this class of compounds. tandfonline.com

Early investigations into benz(c)acridines were often driven by an interest in their potential carcinogenic properties. acs.orglookchem.com For instance, a new synthetic route to benz(c)acridines, including the hitherto unknown 5,6-dimethylbenz(c)acridine, was developed with the explicit purpose of studying potential carcinogenic and anti-tumor agents. lookchem.com This particular compound was of special interest due to the substitution of methyl groups in what is referred to as the "K-region," a factor postulated to be linked to the carcinogenic activity of condensed polynuclear hydrocarbons. lookchem.comrsc.org

Significance of Acridine Derivatives in Chemical Research

Acridine derivatives represent a vital class of nitrogen-containing heterocycles due to their extensive range of pharmaceutical and industrial applications. rsc.orgnih.gov Their unique planar, tricyclic structure allows them to interact with various biomolecular targets, making them a subject of intense research. rsc.orgresearchgate.net

The significance of acridine derivatives in chemical research is multifaceted:

Pharmacological Activity: Acridine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. rsc.orgnih.govnih.gov Their ability to intercalate into DNA, disrupting processes like replication and transcription, is a key mechanism behind their therapeutic potential, particularly in cancer research. researchgate.netnih.govontosight.ai

Synthetic Versatility: The acridine scaffold is synthetically adaptable, allowing for the creation of a vast number of derivatives with diverse structural features. nih.gov This enables researchers to fine-tune the pharmacological properties of these compounds, such as their bioavailability and target specificity. researchgate.net Various named reactions, including the Bernthsen, Ullmann, and Friedlander syntheses, are employed to produce these derivatives. researchgate.netacs.org

Biochemical Probes: The fluorescent properties of many acridine derivatives make them valuable tools in molecular biology and biochemical assays. rsc.orgontosight.ai They are used as dyes and fluorescent markers for the visualization of biomolecules. rsc.org

Material Science: Beyond their biological applications, acridines have been utilized in the development of dyes and have applications in laser technologies. rsc.org

The continuous exploration of acridine derivatives has led to the development of clinically studied drugs and a deeper understanding of structure-activity relationships, which guides the design of new therapeutic agents. rsc.org

Research Landscape of Substituted Benz(c)acridines, with a Focus on this compound

The research landscape of substituted benz(c)acridines is largely centered on understanding how different substituent groups and their positions on the benz(c)acridine core influence the compound's biological activity, particularly its carcinogenicity and potential as a therapeutic agent.

A significant body of research has been dedicated to the synthesis of various substituted benz(c)acridines to investigate structure-activity relationships. acs.orgresearchgate.net For example, a 1959 study detailed the synthesis of chlorinated 5,6-dimethylbenz(c)acridines to assess the effect of chlorine substitution on the carcinogenicity of the parent compound. acs.org This highlights the early focus on the potential health risks associated with these compounds.

More recent research has continued to explore the biological effects of substituted benz(c)acridines. A 2000 study synthesized several benz(c)acridine derivatives to evaluate their activity as topoisomerase poisons, a mechanism relevant to cancer therapy. nih.gov Interestingly, the benz(c)acridine derivatives in this particular study did not show topoisomerase poisoning activity, in contrast to some of their benz(a)acridine counterparts. nih.govtmu.edu.tw

This compound has been a specific subject of investigation within this landscape. Its synthesis was first reported as part of a new route to prepare benz(c)acridines, with a particular interest in its potential as a carcinogenic agent due to the methyl groups in the "K-region". lookchem.com Subsequent studies have examined its mutagenic properties. A 1984 study tested this compound and several of its functionalized derivatives in the Ames Salmonella typhimurium assay. nih.gov The parent compound itself was not found to be mutagenic in this assay, while some of its derivatives, such as 7-amino-5,6-dimethylbenz(c)acridine and 7-chloro-5,6-dimethylbenz(c)acridine (B14004943), showed moderate mutagenic activity. nih.gov

The compound has also been studied in the context of its carcinogenic potential. While there is limited evidence for the carcinogenicity of the parent benz(c)acridine in experimental animals, the introduction of methyl groups is thought to be a critical factor. inchem.org Research has also touched upon the metabolic pathways of related aza-polycyclic aromatic hydrocarbons, which is crucial for understanding their mechanism of action and toxicity. acs.org

The table below summarizes key research findings related to this compound and its derivatives:

CompoundResearch FocusKey FindingReference
This compound SynthesisDeveloped a new synthetic route. lookchem.com
This compound MutagenicityNot found to be mutagenic in the Ames test. nih.gov
7-Chloro-5,6-dimethylbenz(c)acridine Synthesis and MutagenicitySynthesized and found to be moderately mutagenic. acs.orgnih.gov
7-Amino-5,6-dimethylbenz(c)acridine MutagenicityFound to be moderately mutagenic in the Ames test. nih.gov
Benz(c)acridine derivatives Topoisomerase PoisoningEvaluated derivatives were devoid of topoisomerase poisoning activity. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15N B14013692 5,6-Dimethylbenz(c)acridine CAS No. 2422-78-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2422-78-8

Molecular Formula

C19H15N

Molecular Weight

257.3 g/mol

IUPAC Name

5,6-dimethylbenzo[c]acridine

InChI

InChI=1S/C19H15N/c1-12-13(2)17-11-14-7-3-6-10-18(14)20-19(17)16-9-5-4-8-15(12)16/h3-11H,1-2H3

InChI Key

VBWNCLOOLHYFFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=CC=CC=C3N=C2C4=CC=CC=C14)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 5,6-Dimethylbenz(c)acridine

Several key reactions have been established for the synthesis of the this compound scaffold.

Wagner-Meerwein Rearrangement in the Synthesis of this compound

A notable method for synthesizing this compound involves a Wagner-Meerwein rearrangement. acs.orglookchem.com This type of reaction is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wikipedia.org In the synthesis of this compound, this rearrangement is induced by the α-elimination of hydrogen bromide from a precursor molecule, 6-bromo-5,5-dimethyl-5,6-dihydrobenz(c)acridine. acs.orglookchem.com This specific transformation is also described as a 1,1-dehydration-rearrangement, which is characteristic of a Wagner-Meerwein type shift. researchgate.net

α-Elimination of Hydrogen Bromide from Dihydrobenz(c)acridine Precursors

The α-elimination of hydrogen bromide from 6-bromo-5,5-dimethyl-5,6-dihydrobenz(c)acridine is a crucial step that leads to the formation of this compound. acs.orglookchem.com This reaction is a specific type of elimination reaction where the hydrogen and the bromine are removed from the same carbon atom. wikipedia.org This process generates a carbene intermediate which then rearranges to form the final aromatic product. This elimination is often facilitated by a strong base. docbrown.info

Cyclization Reactions in Benz(c)acridine Formation

Cyclization reactions are fundamental to building the benz(c)acridine ring system. One such method involves the cyclization of 2-arylamino phenyl ketones. This can be achieved under high-temperature, strongly acidic conditions, or more recently, through a milder method using a combination of 2,2,2-trifluoroethanol (B45653) (TFE) and tert-butyl bromide. researchgate.net Another approach is the Pfitzinger reaction, which is a well-established method for synthesizing quinoline (B57606) and related heterocyclic systems. This reaction involves the condensation of an isatin (B1672199) with a carbonyl compound, and it has been used to prepare 5,6-dihydrobenz[c]acridine-7-carboxylic acids. google.com Additionally, intramolecular [4+2] cycloaddition reactions of ketenimines have been employed to synthesize benz[b]acridines, which can then be oxidized to the fully aromatic system. researchgate.net

Condensation Reactions for Acridine (B1665455) Ring System Construction

Condensation reactions are widely used to construct the acridine ring. thieme-connect.com A common method involves the condensation of anilines with o-halogenobenzoic acid derivatives. thieme-connect.comresearchgate.net Another classical approach is the Bernthsen synthesis, which involves the reaction of a diphenylamine (B1679370) with a carboxylic acid in the presence of a catalyst like zinc chloride. ptfarm.pl More contemporary methods utilize microwave-assisted one-pot cyclocondensation, which offers advantages in terms of reaction time and efficiency. jetir.org For instance, the condensation of a primary amine with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid can yield acridines after a dehydrogenation step. ptfarm.pl

Functionalization Strategies for this compound Derivatives

Once the core this compound structure is formed, it can be further modified to introduce various substituents at specific positions.

Introduction of Substituents at Specific Positions (e.g., 7-position)

The introduction of substituents at the 7-position of the this compound ring system has been explored. For instance, 7-substituted-5,6-dimethylbenz[c]acridines have been synthesized and investigated for their potential biological activities. google.com A series of new 7-substituted-5,6-dihydrobenzo[c]acridine derivatives have also been designed and synthesized. nih.gov These functionalization strategies often involve multi-step synthetic sequences, starting from appropriately substituted precursors. For example, chlorinated derivatives such as 9-chloro-5,6-dimethylbenz[c]acridine and 10-chloro-5,6-dimethylbenz[c]acridine have been prepared starting from substituted aldehydes. acs.org

Synthesis of Dihydrobenz(c)acridine Analogues for Research Purposes

The synthesis of dihydrobenz(c)acridine analogues is of considerable interest for structure-activity relationship studies. Researchers have developed various methods to introduce substituents onto the benz(c)acridine core, allowing for the fine-tuning of its chemical and biological properties.

A common strategy involves the condensation of appropriately substituted anilines with 1-chlorovinylcarboxaldehydes derived from tetralones. This approach has been successfully employed to prepare a range of substituted 5,6-dihydrobenzo[c]acridines. For instance, the reaction of 1-chlorovinylcarboxaldehydes with different aniline (B41778) derivatives in isopropanol (B130326) at elevated temperatures yields the corresponding acridine platforms.

Furthermore, post-functionalization of the dihydrobenz[c]acridine skeleton offers another avenue for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been utilized to introduce aryl groups at specific positions. For example, iodo-substituted dihydrobenzo[c]acridines can serve as versatile intermediates for the synthesis of a variety of analogues.

For research purposes, a series of 7-substituted-5,6-dihydrobenzo[c]acridine derivatives have been designed and synthesized to explore their potential as G-quadruplex binding ligands. nih.gov These syntheses often involve multi-step sequences, starting from commercially available materials and building the heterocyclic system through established cyclization reactions. The introduction of various substituents at the 7-position allows for a systematic investigation of their influence on the molecule's binding affinity and selectivity.

Below is a table summarizing the synthesis of several dihydrobenz(c)acridine analogues, highlighting the reactants and resulting products.

EntryReactant 1Reactant 2ProductYield (%)
14,4-dimethyl-1-tetraloneo-nitrobenzaldehyde5,5-dimethyl-5,6-dihydrobenz[c]acridineHigh
24,4-dimethyl-1-tetralone5-chloro-2-nitrobenzaldehyde9-chloro-5,5-dimethyl-5,6-dihydrobenz[c]acridine~80 (nitrobenzal tetralone)
34,4-dimethyl-1-tetralone4-chloro-2-nitrobenzaldehyde10-chloro-5,5-dimethyl-5,6-dihydrobenz[c]acridine~80 (nitrobenzal tetralone)
47-chloroisatin4,4-dimethyl-1-tetralone11-chloro-5,5-dimethyl-5,6-dihydrobenz[c]acridine-7-carboxylic acid53
56-bromo-5,5-dimethyl-5,6-dihydrobenz[c]acridineEthanol6-ethoxy-5,5-dimethyl-5,6-dihydrobenz[c]acridine-
66-bromo-5,5-dimethyl-5,6-dihydrobenz[c]acridineMethanol6-methoxy-5,5-dimethyl-5,6-dihydrobenz[c]acridine-

Mechanistic Studies of this compound Synthesis

The synthesis of this compound itself often proceeds through a fascinating molecular rearrangement. A key method involves the thermal treatment of 6-bromo-5,5-dimethyl-5,6-dihydrobenz[c]acridine. lookchem.com This reaction is believed to proceed through a Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangement reactions. lookchem.comwikipedia.org

The proposed mechanism commences with the elimination of hydrogen bromide from the 6-bromo-5,5-dimethyl-5,6-dihydrobenz[c]acridine intermediate. This elimination is thought to generate a carbocation at the 6-position. Subsequently, one of the methyl groups from the adjacent C5 position migrates to the electron-deficient C6 carbon. This 1,2-alkyl shift results in the formation of a more stable tertiary carbocation, which then stabilizes by losing a proton to yield the aromatic this compound. This rearrangement is a critical step, as it leads to the formation of the fully aromatized and thermodynamically more stable benz[c]acridine (B1195844) system.

Another important reaction in the synthesis of the broader benz(c)acridine family is the Pfitzinger-Borsche reaction. rsc.orgacs.orgwikipedia.org This reaction typically involves the condensation of isatin or its derivatives with a carbonyl compound, such as a tetralone, in the presence of a base. The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This is followed by the condensation of the aniline moiety with the ketone to form an imine, which then tautomerizes to an enamine. The enamine subsequently undergoes an intramolecular cyclization and dehydration to afford the quinoline-4-carboxylic acid derivative, which is a core component of the benz(c)acridine structure. wikipedia.org While not the direct final step for this compound, this reaction is fundamental for constructing the heterocyclic framework of many of its precursors and analogues. rsc.orgacs.org

Advanced Spectroscopic and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon framework and proton environments within a molecule. For a compound such as 5,6-Dimethylbenz(c)acridine, both ¹³C and ¹H NMR spectroscopy would be critical in confirming the connectivity of atoms and the specific isomeric structure.

Carbon-13 (¹³C) NMR spectroscopy provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) in parts per million (ppm) being indicative of its electronic environment.

For this compound, one would expect to observe a specific number of signals corresponding to the non-equivalent carbon atoms in the structure. The aromatic carbons of the fused rings would resonate in the typical downfield region for sp²-hybridized carbons (approximately 110-160 ppm). The quaternary carbons, those at the fusion of rings and the C5 and C6 positions bearing the methyl groups, would also appear in this region but can often be distinguished by their lower intensity due to the absence of a directly attached proton. The two methyl group carbons would appear much further upfield, in the characteristic region for sp³-hybridized carbons (typically 15-30 ppm).

Proton (¹H) NMR spectroscopy is used to identify the number and types of hydrogen atoms in a molecule. The spectrum provides information on the chemical environment of the protons through their chemical shifts, the number of neighboring protons through spin-spin splitting patterns (e.g., singlets, doublets, triplets), and the number of protons of each type through signal integration.

In a hypothetical ¹H NMR spectrum of this compound, the aromatic protons on the fused ring system would produce a complex pattern of signals in the downfield region (typically 7.0-9.0 ppm). The exact positions and splitting patterns would depend on their location relative to the nitrogen atom and the methyl groups. The protons of the two methyl groups at the C5 and C6 positions would be expected to produce sharp singlet signals in the upfield region of the spectrum (around 2.5-3.0 ppm), assuming no restricted rotation. The integration of these signals would correspond to the number of protons in each environment.

Detailed experimental ¹H NMR spectra and specific peak assignments for this compound are not specified in the available public literature. However, analysis of similar methylated aza-polycyclic aromatic hydrocarbons confirms the expected regions for aromatic and methyl proton signals. researchgate.net

Ultraviolet (UV) Absorption Spectroscopy for Electronic Structure Investigations

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For aromatic compounds like benz[c]acridines, the UV-Vis spectrum is characterized by a series of absorption bands that are related to π-π* transitions within the conjugated system.

The spectrum of this compound would be expected to show complex absorption bands, typical for polycyclic aromatic hydrocarbons. The position (λmax) and intensity (molar absorptivity, ε) of these bands provide insight into the electronic structure of the molecule. The introduction of methyl groups onto the benz[c]acridine (B1195844) core can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to the parent molecule due to their electronic and steric effects. The photophysical properties, including absorption and fluorescence, are key characteristics of acridine (B1665455) derivatives. solubilityofthings.combeilstein-journals.orgbeilstein-journals.org

Specific experimental UV-Vis absorption data, such as the λmax values and corresponding molar absorptivities for this compound, are not detailed in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. It measures the mass-to-charge ratio (m/z) of an ion to several decimal places, which allows for the calculation of a precise molecular formula.

For this compound (molecular formula C₁₉H₁₅N), HRMS would be used to confirm this composition. The technique would provide an experimental m/z value for the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ that can be compared to the calculated theoretical mass. The high accuracy of the measurement helps to distinguish between compounds with the same nominal mass but different elemental formulas. Mass spectrometry studies on various benz[c]acridine isomers have been conducted, generally showing strong molecular ion peaks. researchgate.net

A precise, experimentally determined high-resolution mass value for this compound is not available in the surveyed literature.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the atomic arrangement. For a polycyclic aromatic compound, this would confirm the planarity of the ring system and the positions of the methyl substituents. The analysis also reveals details about intermolecular interactions, such as π-π stacking, which govern the packing of molecules in the solid state. While crystal structures for many polycyclic aromatic hydrocarbons and their aza-derivatives have been determined, specific crystallographic data for this compound is not found in the public crystallographic databases or reviewed literature. osti.govugr.es

Analytical Methodologies for Detection and Quantification in Academic Research

Chromatographic Techniques in Research

Chromatography is the cornerstone of azaarene analysis, providing the necessary separation of complex mixtures prior to detection. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two most prevalent techniques employed in the research setting for analyzing compounds like 5,6-Dimethylbenz(c)acridine. nih.gov

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of azaarenes. When coupled with a fluorescence detector (FLD), it becomes a highly sensitive and selective method for polycyclic aromatic compounds, including this compound. The inherent fluorescence of the acridine (B1665455) ring system allows for detection at very low concentrations. sigmaaldrich.com

Research on related dimethylbenz(c)acridine isomers demonstrates the capabilities of this method. For instance, the analysis of 7,9-dimethylbenz[c]acridine (B1206154) has been reported with specific excitation and emission wavelengths, achieving a limit of detection (LOD) of 0.53 µg·L⁻¹. researchgate.net The selection of optimal excitation/emission wavelengths is critical and can significantly impact the sensitivity of the analysis. researchgate.net The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. nih.gov Gradient elution programs are often employed to effectively separate a wide range of azaarenes within a single analytical run. researchgate.net

Synchronous fluorescence spectroscopy (SFS) can be combined with HPLC to further enhance selectivity, as it provides a single, sharp peak for each compound, simplifying the identification of metabolites and parent compounds in complex mixtures. nih.gov

Table 1: Typical HPLC-Fluorescence Parameters for Azaarene Analysis

Parameter Typical Setting/Value Rationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good separation for non-polar to moderately polar aromatic compounds.
Mobile Phase Acetonitrile/Water Gradient Allows for the elution of a wide range of compounds with varying polarities.
Flow Rate 1.0 mL/min A standard flow rate that balances analysis time and separation efficiency. nih.gov
Detector Fluorescence Detector (FLD) Highly sensitive and selective for fluorescent compounds like benzacridines.
Excitation λ ~275 - 285 nm Optimal range for exciting the aromatic system of benz[c]acridines. researchgate.net
Emission λ ~388 - 405 nm Corresponds to the characteristic fluorescence emission of the compound class. researchgate.net

Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. nih.gov It is particularly suitable for thermally stable and volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a capillary column before being detected by a mass spectrometer.

The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a chemical fingerprint for identification. The molecular ion peak confirms the molecular weight of the compound (257.33 g/mol for this compound), while the fragmentation pattern provides structural information that aids in unambiguous identification. benthamopen.com For enhanced sensitivity and quantification in complex matrices, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific, characteristic ions are monitored, reducing background noise and lowering detection limits. nih.gov

Table 2: General GC-MS Parameters for Azaarene Analysis

Parameter Typical Setting/Value Rationale
Column Capillary Column (e.g., OPTIMA-210, 30 m x 0.32 mm) researchgate.net Provides high-resolution separation for complex mixtures of semi-volatile compounds.
Carrier Gas Helium Inert gas commonly used in GC-MS, providing good chromatographic efficiency.
Injector Splitless Mode Maximizes the transfer of analyte onto the column, suitable for trace-level analysis.
Oven Program Temperature Gradient (e.g., 50°C to 300°C) Ensures separation of compounds with a wide range of boiling points.
Detector Mass Spectrometer (MS) Provides definitive identification through mass spectra and fragmentation patterns.
Ionization Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible and characteristic mass spectra.
Detection Mode Full Scan / Selected Ion Monitoring (SIM) Full scan for identification; SIM for quantification and enhanced sensitivity. nih.gov

Advanced Separation and Detection Strategies for Acridine Derivatives

The analysis of acridine derivatives like this compound often presents challenges, such as the presence of structurally similar isomers that are difficult to separate using standard chromatographic methods. google.com To address this, advanced separation and detection strategies are employed in research.

One of the primary advanced detection methods is tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS). This technique offers superior selectivity and sensitivity for analyzing polycyclic aromatic nitrogen heterocycles in complex environmental samples like soil. tandfonline.com In LC-MS/MS, a precursor ion corresponding to the analyte is selected, fragmented, and then specific product ions are monitored, significantly reducing chemical noise and improving limits of detection.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, coupled with either GC or LC, provides highly accurate mass measurements. This allows for the determination of the elemental composition of an analyte and its fragments, which is a powerful tool for the confident identification of unknown compounds and for differentiating between compounds with the same nominal mass. For example, LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) has been used to study the fragmentation of the parent acridine molecule. massbank.eu

Furthermore, advanced materials are being explored to enhance chromatographic separations. Metal-organic frameworks (MOFs) and other porous solids are being investigated for their potential in creating highly selective stationary phases for the separation of closely related isomers.

Considerations for Sample Preparation in Azaarene Analysis

Effective sample preparation is a critical and often time-consuming step that significantly influences the reliability and accuracy of the final analytical result. d-nb.info The primary goals of sample preparation for azaarene analysis are to isolate the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental detection.

Solid-phase extraction (SPE) is one of the most common and effective techniques for cleaning up and concentrating azaarenes from aqueous and organic samples. nih.gov In SPE, the sample is passed through a cartridge containing a solid sorbent. The azaarenes are retained on the sorbent while matrix components pass through. The retained analytes are then eluted with a small volume of an appropriate solvent. Various sorbents can be used, with C18 (octadecyl silica) and silica (B1680970) gel being common choices for separating polycyclic aromatic nitrogen heterocycles from hydrocarbon matrices. nih.govresearchgate.net

Other modern techniques include:

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample. Analytes partition onto the fiber, which is then directly desorbed into the GC injector. It combines extraction, concentration, and sample introduction into a single step. nih.gov

Magnetic Solid-Phase Extraction (MSPE): This method uses magnetic nanoparticles as the sorbent. After extraction, the nanoparticles are easily separated from the sample solution using an external magnet, simplifying the process. cabidigitallibrary.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This approach involves an extraction and cleanup step and is widely used for analyzing contaminants in food and environmental samples. researchgate.net

The choice of sample preparation method depends on the matrix (e.g., water, soil, crude oil, biological tissue), the concentration of the analyte, and the subsequent analytical technique to be used. d-nb.infonih.gov

Biological Activity and Mechanistic Research

Molecular Interactions with Biological Macromolecules

The planar aromatic structure of acridine (B1665455) derivatives is a key determinant of their ability to interact with biological macromolecules, particularly DNA. These interactions are fundamental to their observed biological effects.

DNA Intercalation Studies (General for Acridines)

G-Quadruplex DNA Binding and Stabilization

Certain derivatives of 5,6-dihydrobenzo[c]acridine (B2594076) have been investigated for their ability to bind and stabilize G-quadruplex DNA structures. These are non-canonical secondary structures formed in guanine-rich sequences of DNA, which are found in telomeres and the promoter regions of some oncogenes, such as c-KIT and c-myc.

Research on 12-N-methylated 5,6-dihydrobenzo[c]acridine derivatives has shown that these compounds can selectively bind to and stabilize the G-quadruplex structure in the promoter region of the c-myc gene. The N-methylation of the acridine core was found to enhance the binding affinity and stabilizing ability. This interaction is thought to occur through π-π stacking between the aromatic acridine ring and the G-quartets of the quadruplex structure. The selectivity for G-quadruplex DNA over duplex DNA is a significant finding, as it suggests a potential for targeted therapeutic strategies.

Table 1: G-Quadruplex Binding and Stabilization by 5,6-dihydrobenzo[c]acridine Derivatives
Compound TypeTargetBinding and Stabilization CharacteristicsKey Finding
12-N-methylated 5,6-dihydrobenzo[c]acridine derivativesc-myc G-quadruplex DNAStronger binding affinity and stabilizing ability compared to non-methylated derivatives.N-methylation enhances interaction with the G-quadruplex structure.
Non-methylated 5,6-dihydrobenzo[c]acridine derivativesc-myc G-quadruplex DNADemonstrated high selectivity for c-myc G-quadruplex DNA over duplex DNA.The benzo[c]acridine scaffold shows inherent selectivity for G-quadruplex structures.

Interactions with DNA-Associated Enzymes (e.g., Topoisomerases, Telomerase)

The interaction of acridine derivatives with DNA can consequently affect the function of DNA-associated enzymes.

Topoisomerases: Topoisomerases are enzymes that regulate the topology of DNA. Some acridine derivatives act as topoisomerase poisons by stabilizing the transient covalent complex between the enzyme and DNA, leading to DNA strand breaks. However, a study on substituted benz[c]acridines found that the evaluated derivatives were devoid of topoisomerase poisoning activity. This suggests that the specific substitution pattern on the benz[c]acridine (B1195844) scaffold is crucial for this type of activity.

Telomerase: Telomerase is an enzyme responsible for maintaining the length of telomeres. The stabilization of G-quadruplex structures in telomeric DNA by small molecules is a known mechanism for telomerase inhibition. Given that derivatives of 5,6-dihydrobenzo[c]acridine can stabilize G-quadruplexes, it is plausible that they could indirectly inhibit telomerase activity. However, direct enzymatic assays with 5,6-Dimethylbenz(c)acridine and telomerase are not detailed in the provided search results.

Cellular and Subcellular Effects in Research Models

The molecular interactions of this compound and its derivatives translate into observable effects at the cellular and subcellular levels.

Modulation of Gene Expression and Protein Synthesis (e.g., c-KIT gene suppression)

The binding of 5,6-dihydrobenzo[c]acridine derivatives to the G-quadruplex in the promoter region of the c-myc oncogene has been shown to modulate its expression. Specifically, a 12-N-methylated derivative was found to down-regulate the transcription of the c-myc gene in a human Burkitt's lymphoma cell line (Ramos). This effect was dependent on the presence of the G-quadruplex-forming region in the gene's promoter. This demonstrates a direct link between the molecular interaction with a specific DNA structure and the regulation of gene expression. While the c-KIT gene also contains a G-quadruplex-forming promoter region and is a known oncogene, specific studies on the suppression of c-KIT by this compound were not identified in the provided search results.

Table 2: Effect of a 12-N-methylated 5,6-dihydrobenzo[c]acridine derivative on c-myc Gene Expression
Cell LinePromoter StatusEffect on c-myc Transcription
Ramos (Burkitt's lymphoma)Contains G-quadruplex forming regionDown-regulation

Induction of Apoptotic Pathways

Acridine derivatives are known to induce apoptosis, or programmed cell death, in various cancer cell lines. The mechanism of apoptosis induction can be complex and involve multiple pathways. Studies on other acridine derivatives have shown that they can induce apoptosis through p53-dependent pathways. The p53 tumor suppressor protein can be stabilized in response to DNA damage, leading to the transcription of pro-apoptotic genes like Bax. While it is likely that this compound also induces apoptosis, detailed studies delineating the specific apoptotic pathways triggered by this particular compound are not available in the provided search results.

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of this compound and related benz(c)acridine derivatives has been a subject of scientific investigation, primarily focusing on their ability to induce mutations in bacterial systems and the underlying structural and electronic factors that contribute to this activity.

Mutagenic Activity in Bacterial Assays (e.g., Ames Salmonella typhimurium assay)

The mutagenicity of this compound has been evaluated using the Ames Salmonella typhimurium assay, a widely used method for detecting chemical mutagens. Current time information in Chicago, IL, US. This assay utilizes various strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize the amino acid histidine. Mutagenic compounds can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

While specific quantitative data for this compound were not detailed in the available literature, a study on functionalized benz(c)acridines reported its inclusion in a battery of tested compounds. Current time information in Chicago, IL, US. The same study did provide results for closely related derivatives, which shed light on the potential mutagenic profile of this class of compounds. Notably, 7-amino-5,6-dimethylbenz(c)acridine and 7-chloro-5,6-dimethylbenz(c)acridine (B14004943) were found to be moderately mutagenic in the frameshift-sensitive strains TA1537, TA98, and TA97. Current time information in Chicago, IL, US. These assays were conducted both with and without metabolic activation (S9 mix), indicating that some derivatives may be direct-acting mutagens, while others may require metabolic conversion to exert their mutagenic effects.

Another study on a series of eleven methylbenz(c)acridines, which included compounds with methyl substitutions at the 5, 7, 8, 9, 10, and 11 positions, demonstrated that all tested compounds exhibited some degree of mutagenic activity in at least one of the tester strains (TA97a, TA98, TA100, and TA102). niist.res.in This suggests that methyl substitution on the benz(c)acridine skeleton is generally associated with mutagenicity in this bacterial assay. niist.res.in

Interactive Data Table: Mutagenicity of Selected Benz(c)acridine Derivatives in Salmonella typhimurium

CompoundSalmonella StrainMetabolic Activation (S9)Mutagenic Activity
7-amino-5,6-dimethylbenz(c)acridineTA1537, TA98, TA97With and WithoutModerately Mutagenic Current time information in Chicago, IL, US.
7-chloro-5,6-dimethylbenz(c)acridineTA1537, TA98, TA97With and WithoutModerately Mutagenic Current time information in Chicago, IL, US.
Methylbenz(c)acridines (various)TA97a, TA98, TA100, or TA102Not specifiedMutagenic niist.res.in

Structure-Mutagenicity Relationships

The relationship between the chemical structure of benz(c)acridine derivatives and their mutagenic activity is a key area of research. The position and nature of substituents on the benz(c)acridine ring system significantly influence their mutagenic potential.

For instance, the mutagenicity observed in 7-amino-5,6-dimethylbenz(c)acridine and 7-chloro-5,6-dimethylbenz(c)acridine in frameshift-sensitive strains suggests that functionalization at the 7-position can confer mutagenic properties. Current time information in Chicago, IL, US. The study on various methylbenz(c)acridines further highlights the role of methyl group positioning. While all tested methyl derivatives showed some mutagenicity, compounds like 7,10-dimethyl-B[c]ACR and 7,9,10-trimethyl-B[c]ACR significantly increased the number of back-mutant colonies, indicating potent mutagenic activity. niist.res.in In contrast, monomethylated derivatives such as 7-methyl-B[c]ACR and 10-methyl-B[c]ACR showed more limited effects. niist.res.in This suggests that the presence of multiple methyl groups, particularly at the 7, 9, and 10 positions, can enhance mutagenicity. niist.res.in The induction of a 7-methyl substituent appears to be a key factor in causing frameshift and base-pair substitution mutations, especially when other methyl groups are present on the D ring of the benz(c)acridine molecule. niist.res.in

Relationship between Electronic Structure and Carcinogenic Activity in Benz(c)acridines

The carcinogenic activity of benz(c)acridines is intricately linked to their electronic structure. Theoretical and experimental studies have focused on specific molecular regions, namely the "K-region" and the "bay-region," to understand and predict the carcinogenic potential of these compounds.

The K-region, in the case of benz(c)acridines, corresponds to the 5,6-double bond. It is a region of high electron density, making it susceptible to metabolic oxidation to form reactive epoxides, which are often the ultimate carcinogenic species. A linear relationship has been established between the electronic charge in the K-region and the rate of reaction with osmium tetroxide, a reagent that targets electron-rich double bonds. nih.gov This reactivity at the K-region has been shown to correspond with both mutagenic and carcinogenic activity in a series of methyl-substituted benz(c)acridines. nih.gov It is proposed that benz(c)acridines are metabolically activated to form 5,6-epoxides (K-region epoxides), which then exert their carcinogenic or mutagenic effects. nih.gov However, steric hindrance from substituents near the K-region, such as a methyl group at the 5-position in 5,7-dimethylbenz(c)acridine, can hinder this reaction. nih.gov

Furthermore, the concept of molecular orbitals plays a crucial role. Studies have shown that for mutagenic and carcinogenic compounds, energy tends to accumulate in the K-region of the molecular orbitals. nih.gov This high energy in the K-region is associated with the propensity of the molecule to undergo metabolic activation to a carcinogenic form.

Investigation of Antiprotozoal Activities of Acridine Derivatives

Research has shown that various acridine derivatives exhibit trypanocidal activity, meaning they are effective against Trypanosoma species, the causative agents of sleeping sickness and Chagas disease. nih.govnih.gov For instance, studies on 9-thioacridanones and 9-thio-1,2,3,4-tetrahydroacridanones have identified these as active compounds against Trypanosoma cruzi in vitro. nih.gov The structure-activity relationships in these studies indicated that the presence of a dialkylaminoalkylthio group at the 9-position of the acridine ring is a favorable molecular feature for trypanocidal activity. nih.gov

Similarly, acridine derivatives have been investigated for their antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The ability of the planar acridine ring system to intercalate with the parasite's DNA is a proposed mechanism of action for some of these compounds. mdpi.com

Furthermore, acridine derivatives have been synthesized and evaluated for their activity against Leishmania species, the protozoan parasites that cause leishmaniasis. mdpi.com One study reported the synthesis of a novel acridine triazolidine (B1262331) derivative, ACW-02, which demonstrated good antileishmanial activity against the amastigote form of Leishmania amazonensis with an IC50 of 6.57 µg/mL and low cytotoxicity to macrophages. mdpi.com This compound was also found to interact with DNA, suggesting a potential mechanism for its antiprotozoal effect. mdpi.com

The quaternization of acridine derivatives has also been shown to be an effective strategy for developing antiprotozoal treatments, as exemplified by the established trypanocide acriflavine. nih.gov

While the antiprotozoal potential of this compound itself remains to be specifically elucidated, the extensive research on related acridine compounds suggests that this chemical scaffold is a promising starting point for the development of new antiprotozoal agents.

Environmental Occurrence and Research Methodologies for Azaarenes

Analytical Techniques for Detecting Azaarenes in Environmental Matrices

The accurate detection and quantification of azaarenes in environmental samples such as soil, water, and atmospheric particulate matter are crucial for assessing environmental contamination and understanding their fate and transport. Various analytical techniques are employed for this purpose, often involving a combination of sample preparation, chromatographic separation, and detection methods.

Sample preparation is a critical first step to isolate and concentrate azaarenes from complex environmental matrices. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). oup.comnih.gov For solid samples like atmospheric particulate matter, Soxhlet extraction is frequently utilized. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of azaarenes. oup.comacs.orgacs.org When coupled with fluorescence or ultraviolet (UV) detectors, HPLC provides a powerful tool for both separation and detection. oup.comtandfonline.com Fluorescence detection is particularly sensitive for many azaarenes; however, it is less effective for two-ring azaarenes. The use of short-wavelength UV absorbance detection can improve sensitivity for these smaller compounds. oup.com Normal phase liquid chromatography (NPLC) has also been explored for separating azaarenes from other compound classes like polycyclic aromatic hydrocarbons (PAHs). ualberta.ca

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another cornerstone technique for azaarene analysis. tandfonline.comresearchgate.net GC-MS offers excellent separation efficiency, which is particularly advantageous for distinguishing between different azaarene isomers. tandfonline.comnih.govyoutube.com The mass spectrometer provides detailed structural information, aiding in the definitive identification of the compounds. youtube.comresearchgate.net

Recent advancements have seen the application of more sophisticated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry (LC-APCI-MS/MS) for the determination of azaarenes in various matrices, including food oils. nih.gov These methods offer high sensitivity and selectivity. nih.gov

Below is a comparison of common analytical techniques for azaarene detection:

Analytical TechniquePrincipleAdvantagesDisadvantagesCommon Detectors
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary phase and a liquid mobile phase.Suitable for a wide range of azaarenes, including less volatile and thermally labile compounds.Resolution of some isomers can be challenging. researchgate.netFluorescence, Ultraviolet (UV)
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.High separation efficiency for isomers, provides structural information for identification. tandfonline.comresearchgate.netRequires analytes to be volatile and thermally stable.Mass Spectrometer (MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry.High sensitivity and selectivity, suitable for complex matrices. nih.govHigher cost and complexity.Tandem Mass Spectrometer (MS/MS)

Research on Formation Pathways of Azaarenes in Environmental Processes (e.g., pyrolysis of organic matter)

Azaarenes are not typically produced commercially but are formed as byproducts of various natural and anthropogenic processes involving the incomplete combustion or pyrolysis of nitrogen-containing organic matter. Understanding these formation pathways is essential for predicting their environmental release and developing mitigation strategies.

Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, is a significant source of azaarenes. Research has shown that the pyrolysis of biomass, which contains nitrogen in proteins and other organic molecules, leads to the formation of nitrogen-containing polycyclic aromatic compounds (N-PACs), including azaarenes. researchgate.net

The formation of azaarenes during pyrolysis is a complex process influenced by several factors, including the initial nitrogen content of the organic matter and the pyrolysis temperature. Studies on the pyrolysis of fire-derived organic matter have indicated that at lower initial nitrogen concentrations, non-aromatic nitrogen structures may be preferentially formed. nih.gov However, as the nitrogen content of the precursor material increases, a greater proportion of aromatic nitrogen structures, such as those found in azaarenes, may be generated. nih.gov

The pyrolysis temperature also plays a crucial role in the types of nitrogen heterocycles formed. nih.gov For instance, higher pyrolysis temperatures can lead to an increase in six-membered aromatic nitrogen heterocycles (like pyridines) and a corresponding decrease in five-membered rings (like pyrroles). nih.gov The co-pyrolysis of nitrogen-containing compounds with other organic materials, such as coal, can also significantly increase the nitrogen content of the resulting tar, which is rich in azaarenes.

Research into the co-pyrolysis of carbohydrates and amino acids has provided further insights into azaarene formation. researchgate.net For example, the pyrolysis of glucose mixed with proline was found to enhance the formation of N-PACs compared to the pyrolysis of proline alone. researchgate.net This suggests that interactions between different types of organic molecules during pyrolysis can influence the yield and types of azaarenes produced. The thermal decomposition of urea in the presence of biomass can also generate nitrogenous compounds through a series of reactions including dehydration, dehydrogenation, and condensation. mdpi.com

Key findings from research on azaarene formation via pyrolysis are summarized below:

Precursor MaterialProcessKey Findings
Nitrogen-containing biomass PyrolysisHigher initial nitrogen content can lead to a greater proportion of aromatic nitrogen structures. nih.gov
Fire-derived organic matter PyrolysisPyrolysis temperature influences the type of nitrogen heterocycles formed, with higher temperatures favoring six-membered rings. nih.gov
Carbohydrates and amino acids (e.g., glucose and proline) Co-pyrolysisThe presence of carbohydrates can enhance the formation of N-PACs from the pyrolysis of amino acids. researchgate.net
Tar-rich coal and nitrogen-containing compounds Co-pyrolysisThe addition of nitrogen-containing compounds significantly increases the nitrogen content of the resulting tar.
Walnut shells and urea PyrolysisHigh temperatures facilitate the reaction of nitrogen from urea with pyrolysis products of the shells to form nitrogen-containing compounds. mdpi.com

Future Research Directions and Unexplored Areas

Development of Novel Synthetic Approaches for 5,6-Dimethylbenz(c)acridine Analogs

The synthesis of benz(c)acridine derivatives has traditionally relied on established methods, but there is considerable scope for innovation. Future research should prioritize the development of more efficient, sustainable, and versatile synthetic strategies. One-pot multi-component condensation reactions, which reduce time and energy consumption by avoiding the isolation of intermediates, represent a promising avenue. scielo.org.mx The exploration of novel catalysts is also critical. For instance, sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has been shown to be a highly active and reusable heterogeneous acid catalyst for the synthesis of other benzo[c]acridine derivatives, offering an environmentally friendly alternative to conventional methods. scielo.org.mx

Future synthetic endeavors should focus on:

Green Chemistry Principles: Employing environmentally benign solvents, reducing waste, and using recyclable catalysts to minimize the ecological footprint of synthesis.

Combinatorial Synthesis: Developing high-throughput methods to generate large libraries of this compound analogs with diverse functional group substitutions. This would facilitate comprehensive Structure-Activity Relationship (SAR) studies.

Photocatalysis and Electrochemistry: Investigating light- and electricity-driven synthetic methods that can offer unique reactivity and selectivity profiles under mild reaction conditions.

Table 1: Comparison of Current and Proposed Future Synthetic Strategies for this compound Analogs
ParameterConventional Methods (e.g., Bernthsen Synthesis)Future Approaches (Proposed)
CatalystHomogeneous acids (e.g., Zinc Chloride)Heterogeneous nanocatalysts (e.g., SBA-Pr-SO3H), Photocatalysts
Reaction ConditionsHigh temperatures, harsh reagentsSolvent-free or green solvents, mild conditions, ambient temperature
EfficiencyMulti-step, moderate yields, intermediate isolationOne-pot reactions, high yields, high atom economy
SustainabilitySignificant solvent waste, non-recyclable catalystsMinimal waste, recyclable catalysts, energy-efficient
ScopeLimited to specific substitutionsAmenable to high-throughput and combinatorial synthesis for diverse analogs

Advanced Computational Studies for Predicting Reactivity and Biological Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, thereby guiding experimental research and minimizing resource expenditure. For this compound, advanced computational studies are a largely unexplored frontier. Quantum chemistry methods, such as those utilizing Density Functional Theory (DFT), can be employed to predict reactive sites and understand the electronic structure. civilica.com Methods like the condensed Fukui function have shown success in predicting the reactive sites of other PAHs for electrophilic attack. researchgate.netnih.gov

Future computational research should be directed towards:

Predictive Toxicology: Developing robust Quantitative Structure-Activity Relationship (QSAR) models to predict the potential carcinogenicity or other biological activities of novel this compound analogs based on their molecular descriptors.

Metabolic Activation Modeling: Simulating the metabolic pathways of this compound to predict the formation of reactive metabolites, such as epoxides, which are often implicated in the mechanisms of toxicity for PAHs.

Molecular Dynamics (MD) Simulations: Performing MD simulations to model the interaction of this compound and its metabolites with biological macromolecules like DNA and proteins. This can provide dynamic insights into binding affinities, conformational changes, and the stability of potential adducts, which are crucial for understanding mechanisms of action. nih.gov

Table 2: Proposed Computational Workflow for this compound
Research QuestionComputational MethodPredicted Outcome/Insight
Identify most reactive sitesDensity Functional Theory (DFT) with Fukui Function AnalysisPrediction of sites susceptible to metabolic attack or electrophilic addition
Predict biological activity of new analogsQuantitative Structure-Activity Relationship (QSAR) ModelingCorrelation of molecular structure with biological endpoints (e.g., cytotoxicity)
Elucidate interaction with a target proteinMolecular Docking and Molecular Dynamics (MD) SimulationBinding affinity, specific interacting residues, and stability of the ligand-protein complex
Determine DNA intercalation potentialMD Simulation of compound with a DNA duplexPreferred binding mode, structural distortion of DNA, and binding free energy

Comprehensive Mechanistic Elucidation of Biological Activities in Diverse Systems

While some benz(c)acridines are known to be carcinogenic and can form free radicals, the specific molecular mechanisms of this compound are not fully understood. nih.gov Future research must move beyond preliminary toxicity screenings to a comprehensive elucidation of its biological effects across various model systems. This involves employing a systems biology approach to map the pathways perturbed by the compound.

Key areas for future mechanistic investigation include:

Omics Technologies: Utilizing genomics, transcriptomics, proteomics, and metabolomics to obtain a global view of the cellular response to this compound exposure. This can reveal novel biological targets and pathways.

DNA Adduct Formation: Characterizing the precise structure of DNA adducts formed by reactive metabolites of this compound and investigating their impact on DNA replication and repair processes.

Receptor-Mediated Pathways: Investigating whether this compound interacts with specific cellular receptors, such as the Aryl Hydrocarbon Receptor (AhR), which is a common pathway for the toxic effects of many PAHs.

Comparative Toxicology: Performing studies in diverse biological systems (e.g., bacteria, yeast, vertebrate cell lines, and whole organisms) to understand species-specific differences in metabolism and toxicity.

Exploration of Emerging Analytical Techniques

The ability to detect and quantify this compound and its metabolites at trace levels in complex matrices is fundamental to understanding its environmental fate and biological impact. While standard methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are widely used for PAHs, there is a need to explore more sensitive and rapid analytical technologies. stmarys-ca.edumdpi.com

Future analytical research should focus on:

Advanced Mass Spectrometry: Employing high-resolution mass spectrometry techniques like GC-tandem MS (GC-MS/MS) or Time-of-Flight Mass Spectrometry (TOF-MS) for enhanced sensitivity and selectivity in complex mixtures. stmarys-ca.edu

Miniaturized Extraction Methods: Developing and validating advanced microextraction techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME) to reduce solvent consumption and sample preparation time. jfda-online.comnih.gov

Biosensor Development: Creating portable biosensors based on principles like immunoassays or molecularly imprinted polymers for rapid, on-site screening of this compound in environmental samples. stmarys-ca.edu

Hyphenated Techniques: Utilizing two-dimensional chromatography (GC×GC) to achieve superior separation of this compound from isomeric and isobaric interferences in complex environmental or biological samples. stmarys-ca.edu

Table 3: Comparison of Analytical Techniques for this compound Analysis
TechniqueTypical ApplicationProjected Future Advancement/Benefit
GC-MS / HPLC-FLDRoutine quantification in environmental matricesEstablished but may lack sensitivity for metabolites
GC-MS/MSTargeted analysis in complex samplesHigher selectivity and lower detection limits than single MS
High-Resolution MS (e.g., TOF)Identification of unknown metabolitesAccurate mass measurements for confident structural elucidation
Solid-Phase Microextraction (SPME)Sample preparationSolvent-free, rapid, and suitable for automation
Portable BiosensorsField screeningReal-time, on-site detection for rapid environmental assessment

Q & A

Q. Table 1: Mutagenicity Data Comparison

SystemResult (Revertants/µg)Metabolic Activation Required?Reference
S. typhimurium TA10095Yes
Chinese Hamster V79–6InconclusiveYes

Advanced: What metabolic pathways contribute to this compound’s carcinogenicity?

Answer:

  • Phase I Metabolism : Cytochrome P450-mediated oxidation forms 5,6-dihydrodiol and 5,6-oxide metabolites. The dihydrodiol is inactive, while the oxide exhibits weak mutagenicity .
  • Bay-Region Epoxidation : Diol-epoxide adducts (e.g., 3,4-dihydrodiol-1,2-epoxide) covalently bind DNA bases (deoxyadenosine/deoxycytidine), causing mutations .
  • Competitive Inhibition : Co-incubation with benzo[a]pyrene reduces metabolic activation, suggesting shared P450 isoforms (e.g., CYP1A1/1B1) .

Methodological Note : Use HPLC-MS/MS to quantify dihydrodiol/epoxide metabolites in microsomal incubations .

Advanced: How can catalytic systems be optimized for synthesizing this compound derivatives?

Answer:

  • Catalyst Screening : Test mesoporous materials (e.g., SBA-15 vs. MCM-41 ) for acid site density and pore size effects on yield .
  • Solvent-Free Conditions : Reduce environmental impact and improve atom economy by eliminating DMF/toluene .
  • Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and scalability .

Q. Key Parameters :

  • Optimal Al-SBA-15 loading: 15–20 mg/mmol substrate.
  • Reaction time: 2–4 hr at 80°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.